[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
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Overview
Description
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their wide array of biological activities.
Uniqueness
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and biological activity. This distinguishes it from other azabicyclo compounds and makes it a valuable target for synthetic and medicinal chemistry research.
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-,14+/m1/s1 |
InChI Key |
OHDBTEIWDAFFGP-KGLIPLIRSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1CCN2CC3=CC=CC=C3)CO |
Canonical SMILES |
C1CC2(C1CCN2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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